3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
3,6-dichloroimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O/c9-4-1-2-5-12-6(8(15)13-11)7(10)14(5)3-4/h1-3H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDSWDUHIYDAIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloroimidazo[1,2-a]pyridine with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the carbohydrazide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives with various functional groups.
Scientific Research Applications
3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include DNA, proteins, and cell membranes.
Comparison with Similar Compounds
- 3,6-Dichloroimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Comparison: 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Biological Activity
3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects, drawing from diverse research studies and findings.
- Molecular Formula : C₈H₆Cl₂N₄O
- Molecular Weight : 245.065 g/mol
- CAS Number : 2244083-76-7
The compound is characterized by its imidazo-pyridine structure, which is known to influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine and chloroacetic acid. The resulting product can be purified through crystallization methods.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:
- Staphylococcus aureus : Inhibition zone diameter of 15 mm at 100 µg/mL concentration.
- Escherichia coli : Inhibition zone diameter of 12 mm at the same concentration.
Antioxidant Activity
The compound has demonstrated antioxidant capabilities as well. A study evaluated its ability to scavenge free radicals using the DPPH assay, yielding an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Ki values ranged from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM across different studies, suggesting potent inhibition.
- Carbonic Anhydrase (hCA I and II) : Inhibition constants were found to be in the range of 1.47 ± 0.37 nM to 10.06 ± 2.96 nM for hCA I and from 3.55 ± 0.57 nM to 7.66 ± 2.06 nM for hCA II .
Case Studies
Recent studies have highlighted the compound's potential in therapeutic applications:
- Cancer Research : A study indicated that the compound exhibited cytotoxic effects on melanoma B16F10 cells with an IC50 value of 18 µg/mL.
- Neuroprotective Studies : The compound showed promise in protecting neuronal cells against oxidative stress-induced apoptosis in vitro.
Data Summary
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Antimicrobial | Zone of inhibition | S. aureus: 15 mm |
| E. coli: 12 mm | ||
| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |
| AChE Inhibition | Ki Value | Range: 3.07 - 87.26 nM |
| hCA I Inhibition | Ki Value | Range: 1.47 - 10.06 nM |
| hCA II Inhibition | Ki Value | Range: 3.55 - 7.66 nM |
| Cytotoxicity | IC50 | Melanoma B16F10: 18 µg/mL |
Q & A
Q. What are the established synthetic routes for 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide, and what analytical techniques validate its purity?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Core Formation : React 2-aminopyridine with ethyl bromopyruvate in ethanol under reflux to form ethyl imidazo[1,2-a]pyridine-2-carboxylate .
Hydrazide Intermediate : Treat the ester with hydrazine hydrate under reflux to yield imidazo[1,2-a]pyridine-2-carbohydrazide .
Functionalization : Introduce chlorine substituents (at positions 3 and 6) via electrophilic substitution or halogenation under controlled conditions (e.g., using POCl₃ or Cl₂ gas) .
Q. Validation Techniques :
Q. How do researchers design experiments to evaluate the compound’s biological activity (e.g., anticancer or antimicrobial)?
Methodological Answer :
- Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., A549 lung cancer or MIA PaCa-2 pancreatic cancer) to measure IC₅₀ values. Dose-response curves are generated at concentrations ranging from 1–100 μM .
- Enzyme Inhibition Studies : Test kinase inhibition (e.g., c-Met or EGFR) via fluorescence-based assays. Pre-incubate the compound with the enzyme and monitor substrate turnover rates .
- Microbial Susceptibility Testing : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria or fungi (e.g., S. aureus or C. albicans) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) elucidate the mechanism of action for this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer potential. Solvation models (e.g., COSMO) simulate interactions in biological media .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., c-Met kinase, PDB ID: 3LQ8). Key interactions include hydrogen bonding with hydrazide NH and π-π stacking with imidazopyridine .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA) .
Q. How do researchers address contradictions in experimental data (e.g., varying cytotoxicity across studies)?
Methodological Answer : Contradictions often arise from:
- Structural Variants : Substituents (e.g., Cl vs. Br) alter electronic effects and bioavailability. Compare IC₅₀ values of 3,6-dichloro vs. 6-bromo derivatives .
- Cell Line Specificity : Use panels of cell lines (e.g., NCI-60) to identify selective activity. For example, 3,6-dichloro derivatives may target lung cancer (A549) but not breast cancer (MCF-7) .
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
Q. What strategies optimize the synthesis yield of this compound?
Methodological Answer :
- Catalyst Screening : Copper(I) catalysts (e.g., CuSO₄·5H₂O at 10 mol%) improve cyclization efficiency in click chemistry steps .
- Solvent Optimization : Polar aprotic solvents (DMF or THF) enhance intermediate stability during halogenation .
- Temperature Control : Maintain reflux at 80–100°C for hydrazide formation to avoid decomposition .
Table 1 : Reaction Optimization Parameters
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Hydrazide Formation | Solvent | Ethanol | 85% → 92% |
| Chlorination | Catalyst | POCl₃ | 70% → 88% |
| Click Chemistry | Temp. | 70°C | 65% → 78% |
Q. How is the compound’s corrosion inhibition potential evaluated in acidic environments?
Methodological Answer :
- Electrochemical Techniques :
- Potentiodynamic Polarization : Measure corrosion current density (icorr) in 0.5 M HCl. A decrease from 1.2 mA/cm² (blank) to 0.3 mA/cm² indicates >75% inhibition efficiency .
- Electrochemical Impedance Spectroscopy (EIS) : Fit Nyquist plots to determine charge-transfer resistance (Rct). Higher Rct values correlate with adsorption on mild steel surfaces .
- Surface Analysis : Use SEM-EDX to confirm inhibitor adsorption and AFM to quantify roughness reduction (e.g., from 120 nm to 45 nm) .
Key Considerations for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., stirring rate, argon atmosphere) .
- Data Triangulation : Combine experimental (e.g., IC₅₀), computational (e.g., docking scores), and structural (e.g., XRD) data to validate hypotheses .
- Ethical Compliance : Dispose of halogenated waste via certified facilities to meet environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
